Synthetic Yield: Optimized Access to the 6,8-Dibromo Scaffold
A recent 2025 synthetic methodology provides a direct and high-yielding route to dibromo-3,4-dihydroquinolin-2(1H)-ones, including the target compound. This oxidative cascade bromination/cyclization of 1,7-enynes achieves yields of up to 99% for the class, which is a substantial improvement over traditional, stepwise halogenation procedures that may result in lower overall yields and isomeric mixtures. This method directly installs the 6,8-dibromo pattern, avoiding the need for hazardous elemental bromine [1].
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | Up to 99% (class-level yield for the methodology) |
| Comparator Or Baseline | Traditional multi-step or non-selective halogenation methods |
| Quantified Difference | While specific yields for the target compound are not isolated in the open-access article, the methodology establishes up to 99% yield across 35 examples of the class, representing a highly efficient route to the dibrominated scaffold. |
| Conditions | Oxidative cascade bromination/cyclization of 1,7-enynes with tetrabutylammonium tribromide (TBATB) and K2S2O8. |
Why This Matters
The availability of a high-yielding, direct synthetic route suggests that this specific compound can be sourced with reliable supply and potentially at lower cost than analogs requiring more complex syntheses, making it a practical choice for large-scale procurement.
- [1] Yang, G., et al. (2025). Bromination and cyclization of 1,7-enynes: Easily access dibromo-3,4-dihydroquinolin-2(1H)-ones. Results in Chemistry, Article 100398. View Source
